molecular formula C17H13NO2 B249977 2-[(2,4-dimethylphenyl)imino]-1H-indene-1,3(2H)-dione

2-[(2,4-dimethylphenyl)imino]-1H-indene-1,3(2H)-dione

Cat. No.: B249977
M. Wt: 263.29 g/mol
InChI Key: NQENWUTVMSSXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-dimethylphenyl)imino]-1H-indene-1,3(2H)-dione, also known as DMIND, is a synthetic organic compound that belongs to the class of indandione derivatives. It has gained significant attention in recent years due to its potential applications in various scientific research fields.

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethylphenyl)imino]-1H-indene-1,3(2H)-dione is not fully understood. However, it is believed to act through the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer development. This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer development. It has also been reported to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-[(2,4-dimethylphenyl)imino]-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. This compound is also stable under normal laboratory conditions and can be stored for an extended period. However, this compound has some limitations, such as its low solubility in water and some organic solvents. This can make it challenging to use in some experiments, and alternative solvents may need to be used.

Future Directions

2-[(2,4-dimethylphenyl)imino]-1H-indene-1,3(2H)-dione has shown promising results in various scientific research fields, and several future directions can be explored. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. This compound can also be used as a lead compound for the development of novel anti-inflammatory and anticancer agents. Furthermore, the mechanism of action of this compound can be further explored to gain a better understanding of its biological effects. Finally, the synthesis of this compound can be optimized to improve its yield and purity, making it more accessible for scientific research.
Conclusion
In conclusion, this compound is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. Its synthesis method is simple and efficient, and it has shown promising results in anti-inflammatory, antioxidant, and anticancer research. This compound's mechanism of action is not fully understood, but it is believed to act through the inhibition of various signaling pathways. This compound has several advantages for lab experiments, but it also has some limitations. Several future directions can be explored, such as the development of this compound-based drugs and the optimization of its synthesis method.

Synthesis Methods

2-[(2,4-dimethylphenyl)imino]-1H-indene-1,3(2H)-dione can be synthesized using a simple and efficient method. The most commonly used method involves the reaction of 2,4-dimethyl aniline with 1,3-indandione in the presence of acetic acid and acetic anhydride. The reaction proceeds via a condensation reaction, and the product is obtained in high yield and purity. Other methods, such as the use of microwave irradiation, have also been reported for the synthesis of this compound.

Scientific Research Applications

2-[(2,4-dimethylphenyl)imino]-1H-indene-1,3(2H)-dione has shown promising results in various scientific research fields. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro and in vivo. It has also been shown to induce apoptosis and inhibit the growth of cancer cells in several cancer cell lines.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)iminoindene-1,3-dione

InChI

InChI=1S/C17H13NO2/c1-10-7-8-14(11(2)9-10)18-15-16(19)12-5-3-4-6-13(12)17(15)20/h3-9H,1-2H3

InChI Key

NQENWUTVMSSXEL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N=C2C(=O)C3=CC=CC=C3C2=O)C

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.